molecular formula C16H15N3O8 B5364544 2,6-dimethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl acetate

2,6-dimethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl acetate

Cat. No. B5364544
M. Wt: 377.30 g/mol
InChI Key: CZYAFEVUNRCEGU-SNAWJCMRSA-N
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Description

The chemical compound belongs to a class of organic compounds that exhibit a range of biological activities and chemical properties. These compounds are of interest in various fields, including pharmaceuticals, materials science, and organic synthesis. The synthesis and analysis of such compounds involve complex chemical reactions and meticulous structural characterization.

Synthesis Analysis

Vinyl acetate and related compounds engage in reactions with palladium(II) and nickel(II) complexes, leading to the formation of π-adducts and chelate complexes through migratory insertion. These steps are crucial in understanding the synthesis pathways of complex molecules (Williams et al., 2005).

Molecular Structure Analysis

The molecular structures of various related compounds have been determined using X-ray diffraction methods, highlighting the importance of substituents and ring conformations on the overall molecular geometry and properties. For example, crystal structure analysis reveals intricate details of molecular interactions and packing in crystals (Mao et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar complex molecules often result in the formation of new compounds with diverse chemical structures and properties. For instance, the reactivity of vinyl and alkynyl lead triacetates with phenols leads to the synthesis of cyclohexa-2,4-dienones, showcasing the versatility of these reactions in synthesizing new chemical entities (Hambley et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure, melting points, and solubility, are critical for understanding their behavior in different environments and potential applications. The detailed characterization of these properties is essential for the development of new materials or drugs.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to the application and functionality of these compounds. Studies on the behavior of substituted pyrimidinones in acidic media and the synthesis of related compounds provide insights into the chemical properties and potential reactions these molecules can undergo (Yalysheva et al., 1986).

properties

IUPAC Name

[2,6-dimethoxy-4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O8/c1-8(20)27-14-11(25-2)6-9(7-12(14)26-3)4-5-10-13(19(23)24)15(21)18-16(22)17-10/h4-7H,1-3H3,(H2,17,18,21,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYAFEVUNRCEGU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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